molecular formula C6H10MgO4 B1609270 Magnesium propionate CAS No. 557-27-7

Magnesium propionate

Cat. No.: B1609270
CAS No.: 557-27-7
M. Wt: 170.45 g/mol
InChI Key: CQQJGTPWCKCEOQ-UHFFFAOYSA-L
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Description

Magnesium propionate is a magnesium salt of propionic acid, with the chemical formula ( \text{Mg(C}_3\text{H}_5\text{O}_2\text{)}_2 ). It is a white crystalline solid that is soluble in water. This compound is used in various applications, including as a food preservative and in the prevention of hypoglycemia and ketonemia in animals .

Preparation Methods

Synthetic Routes and Reaction Conditions: Magnesium propionate can be synthesized by reacting magnesium oxide or magnesium hydroxide with propionic acid. The reaction typically occurs in an aqueous medium and can be represented as follows: [ \text{MgO} + 2\text{C}_3\text{H}_6\text{O}_2 \rightarrow \text{Mg(C}_3\text{H}_5\text{O}_2\text{)}_2 + \text{H}_2\text{O} ] [ \text{Mg(OH)}_2 + 2\text{C}_3\text{H}_6\text{O}_2 \rightarrow \text{Mg(C}_3\text{H}_5\text{O}_2\text{)}_2 + 2\text{H}_2\text{O} ]

Industrial Production Methods: In industrial settings, this compound is produced by neutralizing propionic acid with magnesium carbonate or magnesium hydroxide. The reaction is carried out in large reactors with controlled temperature and pH to ensure complete reaction and high purity of the product .

Chemical Reactions Analysis

Types of Reactions: Magnesium propionate undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form magnesium carbonate and carbon dioxide.

    Substitution: It can react with other acids to form different magnesium salts.

Common Reagents and Conditions:

    Oxidation: Requires an oxidizing agent such as hydrogen peroxide.

    Substitution: Involves reacting with acids like hydrochloric acid under controlled conditions.

Major Products Formed:

Mechanism of Action

Magnesium propionate exerts its effects primarily through the release of magnesium ions, which play a crucial role in various biochemical processes. Magnesium ions act as cofactors for numerous enzymes involved in energy production, DNA synthesis, and protein synthesis. The propionate component can be metabolized to produce energy and act as a precursor for the synthesis of other biomolecules .

Comparison with Similar Compounds

  • Magnesium acetate
  • Magnesium formate
  • Magnesium butyrate

Comparison: Magnesium propionate is unique due to its specific applications in preventing hypoglycemia and ketonemia, which are not commonly associated with other magnesium salts. Additionally, its solubility and reactivity make it suitable for various industrial and research applications .

Properties

IUPAC Name

magnesium;propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C3H6O2.Mg/c2*1-2-3(4)5;/h2*2H2,1H3,(H,4,5);/q;;+2/p-2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQQJGTPWCKCEOQ-UHFFFAOYSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)[O-].CCC(=O)[O-].[Mg+2]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10MgO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90204232
Record name Magnesium propionate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90204232
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

170.45 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

557-27-7
Record name Magnesium propionate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000557277
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Magnesium propionate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90204232
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Magnesium dipropionate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.008.334
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name MAGNESIUM PROPIONATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/699E2A173P
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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